What is the chemical structure of 2-ethynylcyclohexan-1-ol
What is the chemical structure of 2-ethynylcyclohexan-1-ol
Abstract
2-Ethynylcyclohexan-1-ol is a bifunctional cyclic alcohol of significant interest in synthetic organic chemistry. Possessing both a reactive terminal alkyne and a secondary alcohol on a cyclohexane scaffold, it serves as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, stereoisomeric forms, a detailed, stereoselective synthetic protocol, and its applications in modern synthetic methodologies, particularly in the context of pharmaceutical and materials science research.
Molecular Structure and Physicochemical Properties
2-Ethynylcyclohexan-1-ol is a saturated six-membered carbocycle substituted with a hydroxyl group (-OH) at position C1 and an ethynyl group (-C≡CH) at the adjacent C2 position. This arrangement introduces two stereocenters, leading to the existence of multiple stereoisomers.
| Property | Value | Source |
| IUPAC Name | 2-ethynylcyclohexan-1-ol | [1] |
| Molecular Formula | C₈H₁₂O | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| CAS Number | 5877-41-8 (unspecified stereochemistry) | [1] |
| Canonical SMILES | C#CC1CCCCC1O | [1] |
| Polar Surface Area | 20.2 Ų | [1] |
| Complexity | 134 | [1] |
Stereochemistry: The Importance of Spatial Arrangement
The presence of two chiral centers at positions C1 and C2 means that 2-ethynylcyclohexan-1-ol can exist as four distinct stereoisomers, comprising two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans forms.
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trans-isomers : The hydroxyl and ethynyl groups are on opposite faces of the cyclohexane ring (one axial, one equatorial or both equatorial in different chair conformations). This pair consists of (1R,2R)- and (1S,2S)-2-ethynylcyclohexan-1-ol.
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cis-isomers : The hydroxyl and ethynyl groups are on the same face of the ring (one axial, one equatorial). This pair consists of (1R,2S)- and (1S,2R)-2-ethynylcyclohexan-1-ol.
The stereochemical outcome of synthetic procedures is critical, as the spatial relationship between the functional groups dictates the molecule's three-dimensional shape and its subsequent reactivity and biological activity. As will be detailed in the synthesis section, the ring-opening of cyclohexene oxide with an acetylide nucleophile proceeds via an Sₙ2 mechanism, which reliably produces the trans diastereomer.[2][3]
Stereoselective Synthesis of trans-2-Ethynylcyclohexan-1-ol
The most direct and stereocontrolled route to 2-ethynylcyclohexan-1-ol is the nucleophilic ring-opening of cyclohexene oxide. The use of a strong, basic nucleophile such as lithium acetylide ensures the reaction proceeds via an Sₙ2 pathway.
Causality of Stereoselectivity: The Sₙ2 mechanism mandates a backside attack by the nucleophile on one of the epoxide carbons.[3][4] In the case of the symmetrical cyclohexene oxide, this attack occurs with equal probability at either carbon, but always from the face opposite the C-O bond. This geometric constraint forces the incoming ethynyl group and the resulting hydroxyl group into a trans-diaxial arrangement in the transition state, which, after ring-flattening and conformational adjustment, yields the thermodynamically more stable trans product where the substituents can adopt equatorial positions.[2] This method is highly reliable for producing the trans diastereomer exclusively.
Experimental Protocol: Synthesis of trans-2-Ethynylcyclohexan-1-ol
This protocol is based on established procedures for the preparation of lithium acetylide and its subsequent reaction with epoxides.[5][6]
Part A: Preparation of Lithium Acetylide Solution (~0.5 M in THF)
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Apparatus Setup : Assemble a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, a gas inlet adapter, a low-temperature thermometer, and a rubber septum. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the procedure.
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Acetylene Saturation : Cool 200 mL of anhydrous tetrahydrofuran (THF) to -78 °C in a dry ice/acetone bath. Bubble dry acetylene gas through the stirred solvent for 30-45 minutes until the solution is saturated.
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Butyllithium Addition : While maintaining the temperature at -78 °C, slowly add 1.1 equivalents of n-butyllithium (e.g., as a 2.5 M solution in hexanes) dropwise via syringe over 45 minutes.
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Expertise & Experience: Slow addition to an excess of acetylene is critical to prevent the formation of the unreactive dilithium acetylide precipitate.[6] The solution should remain clear or faintly yellow.
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Stirring : Stir the resulting clear solution of monolithium acetylide at -78 °C for an additional 30 minutes before use.
Part B: Ring-Opening of Cyclohexene Oxide
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Substrate Addition : To the freshly prepared lithium acetylide solution at -78 °C, add 1.0 equivalent of cyclohexene oxide, dissolved in a small amount of anhydrous THF, dropwise via syringe.
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Reaction Progression : After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 4-6 hours.
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Quenching : Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
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Trustworthiness: This quenching step protonates the resulting alkoxide to form the final alcohol product and neutralizes any remaining organolithium species.
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Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).
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Washing & Drying : Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield trans-2-ethynylcyclohexan-1-ol as a pure compound.
Reactivity and Synthetic Applications
The synthetic utility of 2-ethynylcyclohexan-1-ol stems from its two orthogonal functional groups, which can be manipulated independently or in concert.
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The Terminal Alkyne : This group is a versatile handle for carbon-carbon bond formation.
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Sonogashira Coupling : The terminal alkyne readily participates in palladium/copper-catalyzed Sonogashira coupling reactions with aryl or vinyl halides, providing a powerful method for constructing complex arylalkyne and enyne frameworks.[7][8] This is a cornerstone reaction in the synthesis of conjugated materials and pharmaceutical intermediates.
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Click Chemistry : As a terminal alkyne, it is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry."[9][10] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage, a common strategy in bioconjugation, drug discovery, and materials science.[11]
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The Secondary Alcohol : The hydroxyl group can undergo a variety of transformations.
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Oxidation : It can be oxidized to the corresponding ketone, 2-ethynylcyclohexanone, providing access to a different class of intermediates.
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Esterification/Etherification : The alcohol can be converted into esters or ethers, which can serve as protecting groups or introduce new functionalities.
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Directing Group : The hydroxyl group can act as a directing group in certain catalytic reactions, influencing the stereochemical outcome of transformations at nearby positions.
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This bifunctionality makes 2-ethynylcyclohexan-1-ol a valuable chiral building block in the total synthesis of natural products and in the development of novel therapeutic agents.[12][13]
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized product. While experimental spectra for this specific compound are not widely published, the expected data can be accurately predicted based on the functional groups present.
| Technique | Expected Observations |
| ¹H NMR | δ ~ 3.5-4.0 ppm : Multiplet, 1H (proton on carbon bearing -OH, H-C1).δ ~ 2.5-3.0 ppm : Multiplet, 1H (proton on carbon bearing alkyne, H-C2).δ ~ 2.2-2.4 ppm : Doublet or triplet, 1H (acetylenic proton, -C≡CH ).δ ~ 1.2-2.1 ppm : Broad multiplets, 8H (cyclohexyl methylene protons).Variable δ : Broad singlet, 1H (hydroxyl proton, -OH ).[14][15] |
| ¹³C NMR | δ ~ 80-85 ppm : Acetylenic carbon (-C ≡CH).δ ~ 70-75 ppm : Acetylenic carbon (-C≡C H).δ ~ 65-75 ppm : Carbon bearing -OH (C1).δ ~ 30-40 ppm : Carbon bearing alkyne (C2).δ ~ 20-35 ppm : Other cyclohexyl carbons.[9][16] |
| IR Spectroscopy | ~3300-3400 cm⁻¹ : Broad peak (O-H stretch).~3300 cm⁻¹ : Sharp, strong peak (acetylenic C-H stretch).~2930 & 2860 cm⁻¹ : C-H stretches (aliphatic).~2100 cm⁻¹ : Weak peak (C≡C stretch). |
| Mass Spec (EI) | M⁺ at m/z = 124.18 : Molecular ion peak. |
Conclusion
2-Ethynylcyclohexan-1-ol represents a powerful and versatile intermediate for advanced organic synthesis. Its stereoselective synthesis, particularly of the trans isomer, is readily achievable through the well-understood Sₙ2 ring-opening of cyclohexene oxide. The presence of both a terminal alkyne and a secondary alcohol allows for a diverse range of subsequent chemical modifications, making it a valuable scaffold for constructing complex molecules in drug discovery and materials science. The principles and protocols outlined in this guide provide a solid foundation for the synthesis and application of this important chemical building block.
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